molecular formula C16H6Cl8 B11714124 1,3,4,5,6,8,9,10-Octachloro-4,5,9,10-tetrahydropyrene

1,3,4,5,6,8,9,10-Octachloro-4,5,9,10-tetrahydropyrene

Cat. No.: B11714124
M. Wt: 481.8 g/mol
InChI Key: HLOGUCPTNQWBOD-UHFFFAOYSA-N
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Description

1,3,4,5,6,8,9,10-Octachloro-4,5,9,10-tetrahydropyrene is a chlorinated polycyclic aromatic hydrocarbon. It is characterized by its high degree of chlorination, which imparts unique chemical and physical properties. The compound has the molecular formula C16H6Cl8 and a molecular weight of 481.85 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4,5,6,8,9,10-Octachloro-4,5,9,10-tetrahydropyrene typically involves the chlorination of pyrene or its derivatives. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride, often in a solvent like carbon tetrachloride or dichloromethane. The reaction conditions, including temperature and reaction time, are carefully controlled to achieve the desired level of chlorination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and solvents, with enhanced safety and environmental controls to manage the release of chlorine gas and other by-products. The final product is purified through recrystallization or chromatography to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

1,3,4,5,6,8,9,10-Octachloro-4,5,9,10-tetrahydropyrene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3,4,5,6,8,9,10-Octachloro-4,5,9,10-tetrahydropyrene has several scientific research applications:

    Chemistry: Used as a model compound to study the effects of chlorination on the reactivity and properties of polycyclic aromatic hydrocarbons.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of chlorinated aromatic compounds with therapeutic properties.

    Industry: Utilized in the development of advanced materials, including high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 1,3,4,5,6,8,9,10-Octachloro-4,5,9,10-tetrahydropyrene involves its interaction with molecular targets such as enzymes and receptors. The high degree of chlorination affects its binding affinity and specificity, leading to various biological effects. The compound can modulate signaling pathways and enzyme activities, contributing to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 1,3,4,6,8,9-Hexachloropyrene
  • 2-Nitro-4,5,9,10-tetrahydropyrene
  • Coronene
  • Fluorinert™ FC-40
  • Fluorinert™ FC-70

Uniqueness

1,3,4,5,6,8,9,10-Octachloro-4,5,9,10-tetrahydropyrene is unique due to its high degree of chlorination, which imparts distinct chemical and physical properties compared to other polycyclic aromatic hydrocarbons.

Properties

Molecular Formula

C16H6Cl8

Molecular Weight

481.8 g/mol

IUPAC Name

1,3,4,5,6,8,9,10-octachloro-4,5,9,10-tetrahydropyrene

InChI

InChI=1S/C16H6Cl8/c17-3-1-4(18)8-11-7(3)13(21)15(23)9-5(19)2-6(20)10(12(9)11)16(24)14(8)22/h1-2,13-16H

InChI Key

HLOGUCPTNQWBOD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C3C(=C1Cl)C(C(C4=C(C=C(C(=C43)C(C2Cl)Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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